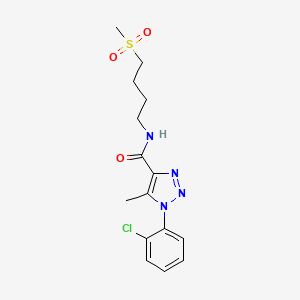
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide, also known as TAK-915, is a novel compound that has attracted significant attention in the field of neuroscience research. TAK-915 is a potent and selective inhibitor of the GABA-A α5 receptor subtype, which is known to play a critical role in cognitive function and memory formation.
Wirkmechanismus
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide selectively targets the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory. The compound acts as a negative allosteric modulator of the receptor, reducing its activity and enhancing the excitability of hippocampal neurons. This mechanism of action is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function and memory in animal models by improving hippocampal-dependent learning and memory tasks. The compound has also been shown to increase the number of dendritic spines in the hippocampus, suggesting that it may enhance synaptic plasticity, a key mechanism underlying learning and memory. This compound has been well-tolerated in preclinical studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide is a highly selective and potent inhibitor of the GABA-A α5 receptor subtype, making it an ideal tool for studying the role of this receptor in cognitive function and memory. The compound has shown promising results in preclinical studies, suggesting its potential as a novel therapeutic agent for cognitive disorders. However, the limitations of this compound include its short half-life and poor brain penetration, which may limit its clinical utility.
Zukünftige Richtungen
For research on 1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide include the development of more potent and brain-penetrant analogs of the compound, as well as the investigation of its potential therapeutic applications in cognitive disorders. Further studies are needed to elucidate the precise mechanism of action of this compound and its effects on synaptic plasticity and neuronal network activity. The compound may also have potential applications in other neurological disorders, such as epilepsy and traumatic brain injury.
Synthesemethoden
The synthesis of 1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide involves the reaction of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with 4-methylsulfonylbutylamine in the presence of a coupling agent such as EDCI or HATU. The reaction is carried out in a suitable solvent, such as DMF or DMSO, at room temperature for several hours. The resulting product is purified by column chromatography to obtain this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to enhance cognitive function and memory in animal models. This compound has also been shown to improve cognitive deficits in patients with schizophrenia, suggesting its potential as a novel treatment for this disorder.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-(4-methylsulfonylbutyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3S/c1-11-14(15(21)17-9-5-6-10-24(2,22)23)18-19-20(11)13-8-4-3-7-12(13)16/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKMRKMSLHAHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NCCCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)
![2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)
![(2S,3S)-3-amino-1-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]-4-phenylbutan-2-ol](/img/structure/B7429859.png)

![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea](/img/structure/B7429870.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7429883.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)

![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
